![molecular formula C24H24N2O3 B2889162 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide CAS No. 1396872-84-6](/img/structure/B2889162.png)

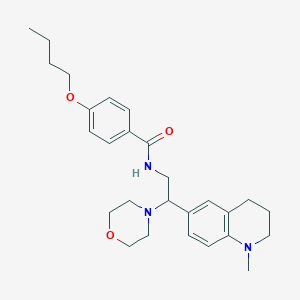

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

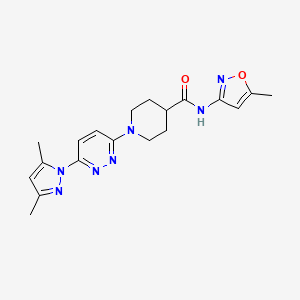

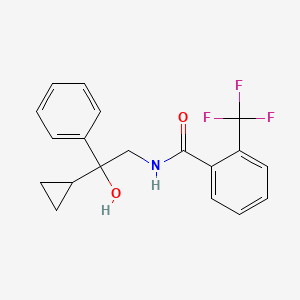

“N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where R is a substituent . The compound also contains an oxamide group, which is derived from oxalic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The tolyl group could be introduced into the compound through Williamson etherification or C-C coupling reactions . The oxamide group could be produced from hydrogen cyanide, which is oxidized to cyanogen and then hydrolyzed .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the biphenyl, tolyl, and oxamide groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para . The oxamide group has the formula (CONH2)2 .Chemical Reactions Analysis

The compound could participate in various chemical reactions. For instance, the tolyl group could act as a leaving group in nucleophilic substitutions . The oxamide group could undergo dehydration above 350 °C, releasing cyanogen .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the tolyl group is considered nonpolar and hydrophobic . The oxamide group is slightly soluble in water and soluble in ethanol .Scientific Research Applications

Synthesis and Catalytic Applications

A novel one-pot synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, showcasing the utility of related compounds in organic synthesis. This methodology is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides, highlighting its potential for creating complex organic molecules (Mamedov et al., 2016).

Antioxidant and Antiproliferative Activities

Research into the antioxidant properties of related compounds has revealed significant activity. For instance, studies on the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with oxalamide derivatives, have shown potent in vitro inhibitory effects. These findings suggest the potential for developing novel antioxidant agents from oxalamide derivatives (Rooney et al., 1983).

DNA Binding and Catalytic Activities

Copper-catalyzed coupling reactions have been enhanced by N,N'-bis(thiophen-2-ylmethyl)oxalamide, demonstrating the compound's role in facilitating efficient Goldberg amidation. This indicates its potential as a catalyst in organic synthesis, particularly for aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Photoluminescence and Antiproliferative Activities

The synthesis and characterization of cadmium(II) substituted 4'-phenyl-terpyridine compounds have shown interesting photoluminescent properties and potent antiproliferative activities against various human carcinoma cell lines. This demonstrates the potential of oxalamide derivatives in the development of new photoluminescent materials and anticancer drugs (Li et al., 2020).

Novel Polymeric Antitumour Agent

The development of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-doxorubicin, a novel polymeric anticancer agent, showcases the application of oxalamide-related polymers in creating macromolecular therapeutics for cancer treatment. This highlights the importance of such compounds in the advancement of drug delivery systems and cancer therapy (Duncan, Coatsworth, & Burtles, 1998).

Mechanism of Action

Target of Action

The primary targets of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide are currently unknown. This compound belongs to the class of oxalamides , which are prevalent in many biologically active molecules and pharmaceuticals . .

Mode of Action

Oxalamides are synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating h2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .

Biochemical Pathways

Oxalamides are prevalent in many biologically active molecules and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

Pharmacokinetics is defined by how a compound is absorbed, distributed, metabolized, and excreted (ADME), whereas pharmacodynamics measures the ability of a drug to interact with the intended target, leading to a specific effect within the body .

Result of Action

Some novel n,n-di-oxalamide derivatives have shown good antibacterial activities against gram-negative organism escherichia coli and gram-positive organisms staphylococcus aureus and bacillus subtilus .

Biochemical Analysis

Biochemical Properties

The role of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide in biochemical reactions is intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.

Cellular Effects

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide and its effects on activity or function are of great interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-7-6-10-21(15-17)26-23(28)22(27)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRXCRVMZZMDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)